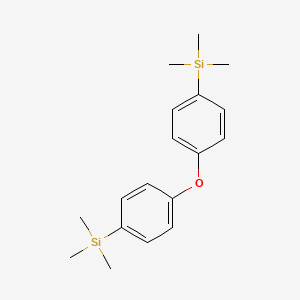
(5E)-3-butyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-Butyl-5-(4-methoxybenzylidene)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. The compound’s structure consists of a rhodanine core with a butyl group at the nitrogen atom and a methoxybenzylidene group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-N-butyl-5-(4-methoxybenzylidene)rhodanine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-N-butyl-5-(4-methoxybenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-N-butyl-5-(4-methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by targeting mitochondrial pathways and disrupting cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyl-5-(3,4-dimethoxybenzylidene)rhodanine
- 3-Butyl-5-(2,3,4-trimethoxybenzylidene)rhodanine
- 5-(3,4-Dimethoxybenzylidene)rhodanine
- 5-(2,3-Dimethoxybenzylidene)rhodanine
Uniqueness
3-N-butyl-5-(4-methoxybenzylidene)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the butyl group at the nitrogen atom and the methoxybenzylidene group at the 5-position enhances its anticancer properties compared to other rhodanine derivatives .
Propriétés
Formule moléculaire |
C15H17NO2S2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S2/c1-3-4-9-16-14(17)13(20-15(16)19)10-11-5-7-12(18-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
Clé InChI |
QFFDVMIFSYNYEE-JLHYYAGUSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=S |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


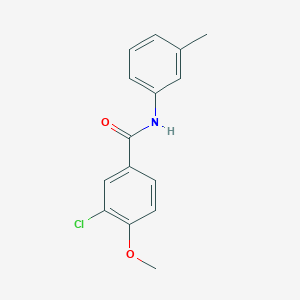

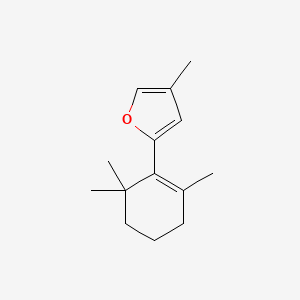
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)


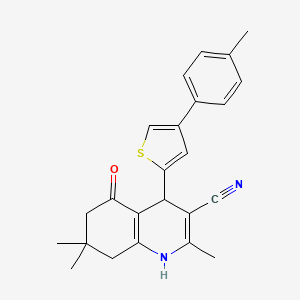
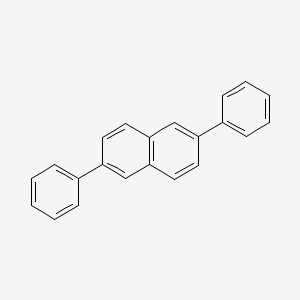
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
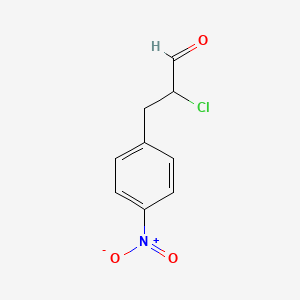

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
